molecular formula C24H22BrN3 B3751032 1-(3-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine

1-(3-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine

Cat. No.: B3751032
M. Wt: 432.4 g/mol
InChI Key: WCKHDOFNDAMKOH-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine is a chemical compound with the molecular formula C28H31N3 and a molecular weight of 409.6 g/mol. It belongs to the class of imines (azomethines), characterized by the presence of a (-C=N-) functional group. Imines are versatile intermediates in organic synthesis and are recognized in medicinal chemistry for their broad spectrum of potential biological activities. The structure of this compound incorporates a piperazine ring, which is considered a "privileged structure" in drug discovery for its frequent appearance in ligands for biogenic amine receptors. This specific molecular architecture, combining a fluorenyl group with a bromophenyl-imine moiety, makes it a compound of interest for various research applications. Its primary research applications include use as a building block in the synthesis of more complex molecules and as a candidate for screening in drug discovery projects, particularly those targeting the central nervous system. The computed properties of this compound include a topological polar surface area of 18.8 Ų and a LogP value indicating its relative hydrophobicity, which can inform decisions regarding its solubility and permeability in biological assays. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(3-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN3/c25-19-7-5-6-18(16-19)17-26-28-14-12-27(13-15-28)24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,16-17,24H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKHDOFNDAMKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine typically involves a multi-step process. One common method includes the reaction of 3-bromobenzaldehyde with 4-(9H-fluoren-9-yl)piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

1-(3-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar analogs:

Compound Name (Substituent R) Molecular Formula Molecular Weight (g/mol) Key Features References
Target: 3-Bromophenyl C₂₄H₂₁BrN₃ 431.36 Bromine enhances electronic effects; fluorene provides steric bulk. Inferred
4-Pyridinyl () C₂₃H₂₂N₄ 354.46 Pyridine ring introduces basic nitrogen; lower molecular weight.
2-Methoxyphenyl + Anthryl () C₂₆H₂₅N₃O 395.51 Methoxy group (electron-donating); anthracene increases aromaticity.
4-Methylsulfanylphenyl () C₂₅H₂₃N₃S 405.53 Sulfur-containing substituent; potential for sulfur-π interactions.
4-Dimethylaminophenyl () C₂₆H₂₆N₄ 394.52 Dimethylamino group (strongly electron-donating); alters solubility.
Key Observations:
  • Steric Impact : Fluorene substitution (common in ) introduces steric hindrance, which may influence conformation and binding to biological targets.
  • Molecular Weight: The bromine atom increases molecular weight compared to non-halogenated analogs (e.g., ), affecting pharmacokinetic properties like absorption and distribution.

Pharmacological and Functional Insights

While direct biological data for the target compound is unavailable, insights can be drawn from analogs:

  • Piperazine-Fluorene Systems : Compounds like those in are often explored as kinase inhibitors or receptor modulators due to their planar aromatic systems.
  • Halogen Effects : Bromine may facilitate halogen bonding in target-ligand interactions, as seen in brominated kinase inhibitors .
  • Sulfur-Containing Analogs : The methylsulfanyl group in could enhance metabolic stability compared to the brominated target.

Crystallographic and Optical Properties

Fluorene derivatives (e.g., ) exhibit notable optical properties due to extended π-conjugation.

Biological Activity

1-(3-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine is a synthetic organic compound with notable structural features, including a bromophenyl group and a fluorenyl piperazine moiety. Its molecular formula is C26H27BrN3, and it has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Weight : Approximately 440.42 g/mol
  • IUPAC Name : this compound
  • Structural Formula :
    InChI 1S C26H27BrN3 c27 19 7 5 6 18 16 19 17 26 28 14 12 27 13 15 28 24 22 10 3 1 8 20 22 21 9 2 4 11 23 21 24 h1 11 16 17 24H 12 15H2\text{InChI 1S C26H27BrN3 c27 19 7 5 6 18 16 19 17 26 28 14 12 27 13 15 28 24 22 10 3 1 8 20 22 21 9 2 4 11 23 21 24 h1 11 16 17 24H 12 15H2}

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 3-bromobenzaldehyde and 4-(9H-fluoren-9-yl)piperazine. This reaction is usually conducted under controlled conditions to enhance yield and purity, utilizing methods such as recrystallization and chromatography for purification .

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Antimicrobial Properties

Preliminary studies suggest that compounds related to this structure exhibit significant antimicrobial activity. For instance, derivatives of the fluorenylpiperazine scaffold have shown effectiveness as inhibitors of falcipain 2, an enzyme crucial for the survival of Plasmodium falciparum, the causative agent of malaria . This indicates potential applications in antimalarial drug development.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. It may modulate their activity through inhibition or alteration of signaling pathways, leading to various biological effects .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activity
4-(9H-fluoren-9-yl)piperazinaminePiperazine linked to fluorenylInhibitor of falcipain 2
N-(2-chlorobenzylidene)-4-(9H-fluoren-9-yl)piperazinamineContains a chlorobenzene moietyPotential antimalarial activity
1-(9H-fluoren-9-yl)piperazineSimple piperazine derivativeVarious biological activities

Q & A

Advanced Research Question

  • Molecular docking : Predict binding modes to targets like MAO-B (PDB ID: 2V5Z) using AutoDock Vina or Schrödinger Suite.
  • QSAR modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity using descriptors like logP and polar surface area .
  • DFT calculations : Analyze the methanimine group’s tautomeric stability and charge distribution .

What experimental design considerations are critical for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Variable substituents : Synthesize analogs with halogens (Cl, F), methyl groups, or hydroxyl substituents on the phenyl ring to assess electronic and steric effects.
  • Control experiments : Include known inhibitors (e.g., selegiline for MAO) to validate assay conditions.
  • Dose-response curves : Use 8–10 concentrations in triplicate to calculate IC50_{50} values accurately .

How can researchers address low yields in the Schiff base formation step?

Basic Research Question
Low yields often result from moisture sensitivity or imine reversibility. Improve outcomes by:

  • Anhydrous conditions : Use molecular sieves or inert gas (N2_2) to exclude water.
  • Lewis acid catalysis : Add Ti(OiPr)4_4 or ZnCl2_2 to stabilize the transition state.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes .

What are the environmental fate and degradation pathways of this compound?

Advanced Research Question

  • Photodegradation studies : Expose to UV light (254 nm) and analyze breakdown products via LC-MS. The bromine atom may form hydrobromic acid, requiring neutralization .
  • Biodegradation assays : Use soil or microbial cultures to assess half-life under aerobic/anaerobic conditions. Piperazine rings are generally resistant to microbial cleavage .

How can chiral purity be ensured in asymmetric derivatives of this compound?

Advanced Research Question

  • Chiral chromatography : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • Circular dichroism (CD) : Confirm enantiomeric excess (ee) by comparing Cotton effects.
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during imine formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine
Reactant of Route 2
Reactant of Route 2
1-(3-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine

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